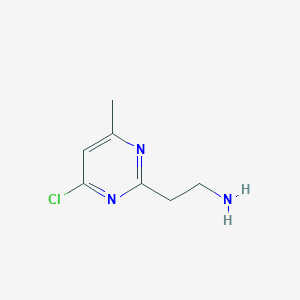

2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine

Description

Historical Context and Discovery Timeline

The synthesis of 2-(4-chloro-6-methylpyrimidin-2-yl)ethanamine was first documented in patent literature, notably in WO2020/221894 , which outlined methods for preparing pyrimidine derivatives with potential pharmacological applications. Early synthetic routes involved nucleophilic substitution reactions between ethylamine and 2,4-dichloro-6-methylpyrimidine in ethanol or methanol solvents under ambient conditions. These reactions typically yielded 45% of the target compound, with side products arising from competing substitutions at different ring positions.

Subsequent refinements in reaction conditions, such as optimized stoichiometry and solvent selection, improved yields and purity. The compound’s discovery aligns with broader trends in heterocyclic chemistry, where substituted pyrimidines gained attention for their versatility in drug design and agrochemical development.

Nomenclature and Systematic Identification

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine is systematically identified using IUPAC conventions as N-ethyl-4-chloro-6-methylpyrimidin-2-amine , reflecting its substituent positions on the pyrimidine ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 5748-33-4 |

| Molecular Formula | C₇H₁₀ClN₃ |

| Molecular Weight | 171.63 g/mol |

| SMILES Notation | CCNC1=NC(=CC(=N1)Cl)C |

The compound is also recognized by synonyms such as (4-chloro-6-methylpyrimidin-2-yl)ethylamine and 4-chloro-N-ethyl-6-methylpyrimidin-2-amine , which appear in chemical vendor catalogs and research databases. Its InChIKey (SSJTVFAVNGBQDX-UHFFFAOYSA-N ) further distinguishes it from structurally similar pyrimidines.

Position in Pyrimidine Derivative Taxonomy

Pyrimidine derivatives are classified based on ring substitution patterns and functional groups. 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine belongs to the 2-aminopyrimidine subclass, characterized by an amino group at the second position. The compound’s taxonomy is defined by three key features:

- Chloro Substituent : A chlorine atom at the fourth position enhances electrophilic reactivity, facilitating further functionalization.

- Methyl Group : The sixth-position methyl group contributes to steric effects, influencing binding interactions in biological systems.

- Ethylamine Side Chain : The ethylamine moiety at the second position introduces basicity and hydrogen-bonding potential, critical for molecular recognition processes.

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

2-(4-chloro-6-methylpyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2-3,9H2,1H3 |

InChI Key |

MTBDUQUFOGIPTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CCN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under microwave conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, with purification achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane, ether, and ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines .

Scientific Research Applications

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the biological processes of the causative organisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Notes:

- Solubility : The ethanamine chain in the target compound improves aqueous solubility compared to phenyl-substituted analogs like (4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl .

- Synthetic Flexibility : The chloro group at position 4 allows nucleophilic substitution, as seen in ’s synthesis of 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .

Electronic and Steric Effects

- Chloro vs. Methoxy : Chlorimuron-ethyl () uses a methoxy group at position 6, enhancing herbicidal activity via electron-withdrawing effects, whereas the target compound’s methyl group offers steric bulk without significant electronic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.